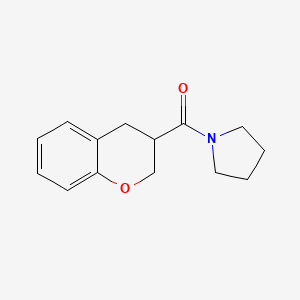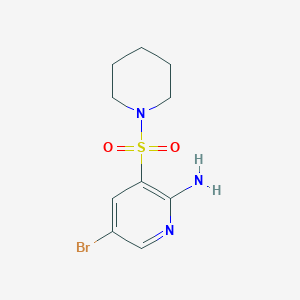
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of sulfonylpyridine derivatives and has shown promising results in treating various diseases.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is not fully understood, but it is believed to act through multiple pathways. 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to inhibit the activity of enzymes, such as HDAC6 and HSP90, which are involved in the regulation of protein folding and degradation. 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has also been shown to activate the unfolded protein response (UPR) pathway, which is involved in the cellular response to protein misfolding and stress.
Biochemical and Physiological Effects:
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. In neurodegenerative disorders, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to reduce the accumulation of misfolded proteins by activating the UPR pathway. In inflammation research, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine.
Zukünftige Richtungen
There are several future directions for 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine research. One potential direction is to investigate the therapeutic potential of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine in combination with other drugs or therapies. Another direction is to investigate the potential of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine as a diagnostic tool for diseases that involve protein misfolding, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine and its potential side effects.
Conclusion:
In conclusion, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis method of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is relatively simple and cost-effective, making it an attractive compound for scientific research. 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to act through multiple pathways, and further research is needed to fully understand its mechanism of action and potential side effects. 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has several advantages for lab experiments, but careful consideration should be taken when designing experiments using 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine. Overall, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has significant potential for future therapeutic applications and diagnostic tools.
Synthesemethoden
The synthesis of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine involves the reaction of 5-bromo-2-chloropyridine with piperidine-3-sulfonamide in the presence of a base. The reaction yields 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine as a white solid with a purity of more than 95%. The synthesis method of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is relatively simple and cost-effective, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has shown potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases. In inflammation research, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-bromo-3-piperidin-1-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2S/c11-8-6-9(10(12)13-7-8)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGZHCBWVPLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
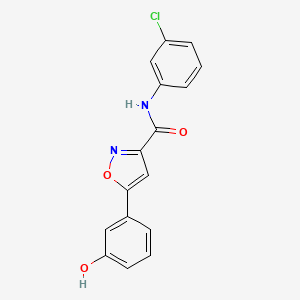
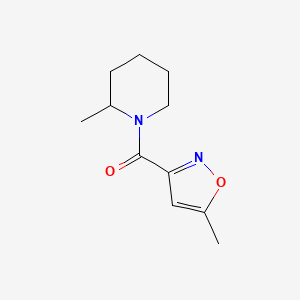
![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)


![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
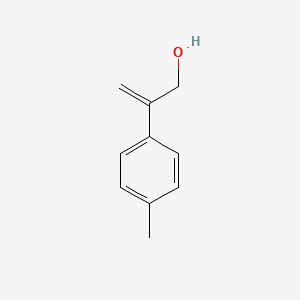
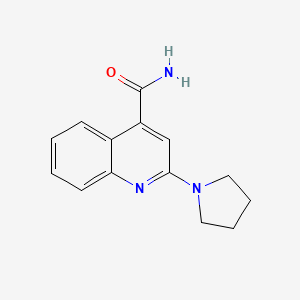
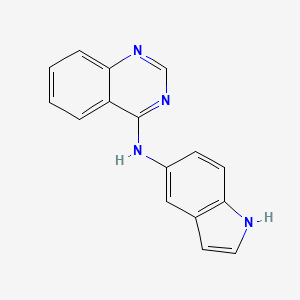
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
